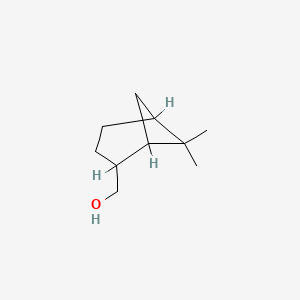

Myrtanol

Description

Myrtanol (C₁₀H₁₈O), a bicyclic monoterpene alcohol, is a naturally occurring compound found in essential oils (EOs) of plants such as Rhodiola rosea, Pinus armandi, and Zanthoxylum species . Structurally, it is derived from β-pinene via hydroboration and oxidation reactions, yielding stereoisomers like (-)-cis-myrtanol, (+)-trans-myrtanol, and (-)-trans-myrtanol . This compound contributes to plant defense mechanisms against pathogens and herbivores and is utilized in perfumery and pharmaceuticals due to its aromatic and bioactive properties .

Properties

CAS No. |

514-99-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |

InChI |

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1 |

InChI Key |

LDWAIHWGMRVEFR-NPPUSCPJSA-N |

SMILES |

CC1(C2CCC(C1C2)CO)C |

Isomeric SMILES |

CC1([C@H]2CCC([C@@H]1C2)CO)C |

Canonical SMILES |

CC1(C2CCC(C1C2)CO)C |

Other CAS No. |

514-99-8 |

Origin of Product |

United States |

Preparation Methods

Myrtanol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of beta-pinene . This process includes the following steps:

Hydroboration: Beta-pinene is reacted with borane-dimethyl sulfide complex (BH3-SMe2) to form an organoborane intermediate.

Chemical Reactions Analysis

Myrtanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

Reduction: this compound can be reduced to form myrtenol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: This compound can undergo substitution reactions with various reagents to form derivatives with different functional groups.

Scientific Research Applications

Myrtanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:

Mechanism of Action

The mechanism of action of myrtanol involves several molecular targets and pathways . Some key mechanisms include:

Antioxidant Activity: This compound stabilizes endogenous antioxidant protection by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: This compound inhibits the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and modulates the activity of lysosomal and mitochondrial enzymes

Anticancer Activity: This compound down-regulates the expression of TNF-α and suppresses carcinogen-induced hepatocellular carcinoma by modulating drug metabolizing enzymes.

Comparison with Similar Compounds

Structural Analogues and Isomers

Myrtanol belongs to the monoterpene alcohol family, sharing structural similarities with:

- Myrtenol: An isomer with a hydroxyl group at C2 instead of C6. Found in Rhodiola rosea and Dendroctonus armandi, it exhibits antimicrobial activity but differs in stereochemical configuration .

- Myrtenal: An oxidized aldehyde derivative of myrtenol, prevalent in pine species. It plays a role in insect communication but lacks the hydroxyl group critical for this compound’s antimicrobial activity .

- Pinene derivatives (α-pinene, β-pinene): Precursors to this compound. β-Pinene is directly converted to this compound via hydroboration, while α-pinene derivatives show distinct anti-inflammatory and cytotoxic profiles .

Table 1: Structural and Functional Comparison

| Compound | Formula | Functional Group | Natural Source | Key Bioactivity |

|---|---|---|---|---|

| This compound | C₁₀H₁₈O | Secondary alcohol | Rhodiola rosea, Pinus spp. | Antimicrobial, antioxidant |

| Myrtenol | C₁₀H₁₆O | Tertiary alcohol | Rhodiola rosea | Antimicrobial, insect pheromone |

| Myrtenal | C₁₀H₁₄O | Aldehyde | Pinus armandi | Insect attractant |

| β-Pinene | C₁₀H₁₆ | Alkene | Coniferous plants | Anti-inflammatory precursor |

Bioactivity and Functional Differences

Antimicrobial Activity

- This compound stereoisomers exhibit selective growth inhibition against harmful intestinal bacteria (e.g., Clostridium perfringens) while sparing beneficial strains like Lactobacillus . (-)-cis-Myrtanol shows the highest potency (MIC: 0.075–0.456 μg/mL), comparable to tetracycline but with targeted action .

- Myrtenol, while antimicrobial, is less selective and more cytotoxic in mammalian cells .

Anti-Inflammatory and Therapeutic Potential

- This compound-derived pseudo-natural products (iDegs) enhance degradation of IDO1, an immunomodulatory enzyme in cancer, by inducing structural changes that promote ubiquitination .

- In contrast, α-pinene derivatives like (+)-α-pinene show superior anti-inflammatory activity compared to this compound or myrtenol .

Table 2: Comparative Bioactivity Data

Biological Activity

Myrtanol, a monoterpenoid compound with the chemical formula , is recognized for its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Sources

This compound is primarily derived from various aromatic plants, including those from the genera Myrtus, Tanacetum, and Artemisia. It is produced through the oxidation of α-pinene and is a significant component of essential oils from these plants. Its structural formula is as follows:

Pharmacological Properties

This compound exhibits a range of biological activities that have been documented in various studies:

- Antioxidant Activity : this compound has shown significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

- Antimicrobial Effects : Research indicates that this compound possesses antibacterial and antifungal properties. It has been effective against several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

- Antidiabetic Potential : Studies have suggested that this compound may help in managing blood glucose levels, indicating its potential use in diabetes treatment .

- Anxiolytic Effects : The compound has demonstrated anxiolytic activity in animal models, suggesting its potential for treating anxiety disorders .

- Gastroprotective Properties : this compound has been reported to protect the gastric mucosa against injury, highlighting its therapeutic potential in gastrointestinal disorders .

The biological effects of this compound are mediated through various mechanisms:

- Cell Signaling Pathways : this compound modulates several cell signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects .

- Enzyme Inhibition : The compound inhibits specific enzymes responsible for the proliferation of cancer cells, thus exhibiting anticancer properties .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Antimicrobial Efficacy : A study assessed this compound's effectiveness against antibiotic-resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, suggesting this compound's potential as an alternative antimicrobial agent .

- Anxiolytic Effects in Animal Models : In an experimental study involving rodents subjected to stress tests, this compound administration resulted in reduced anxiety-like behaviors compared to control groups. This supports its use as a natural anxiolytic .

- Gastroprotective Activity : A clinical trial evaluated the effects of this compound on patients with gastric ulcers. Participants receiving this compound showed improved healing rates and reduced symptoms compared to those receiving standard treatments alone .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other monoterpenes:

| Compound | Antioxidant | Antimicrobial | Antidiabetic | Anxiolytic | Gastroprotective |

|---|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes | Yes |

| Limonene | Moderate | Yes | No | No | No |

| Geraniol | Yes | Moderate | Yes | No | Moderate |

| Thymol | High | Yes | No | No | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.